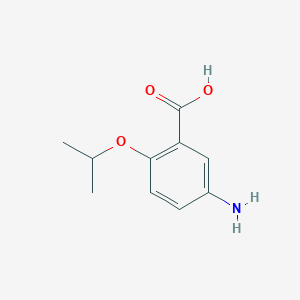

5-Amino-2-isopropoxybenzoic acid

Übersicht

Beschreibung

5-Amino-2-isopropoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-2-isopropoxybenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-5-nitrobenzoic acid with isopropyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-isopropoxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Various substituted benzoic acids depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-isopropoxybenzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-2-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-5-isopropoxybenzoic acid: A derivative of benzoic acid with similar structural features.

5-Amino-2-hydroxybenzoic acid: Another benzoic acid derivative with an amino group in the same position.

Uniqueness

5-Amino-2-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Biologische Aktivität

5-Amino-2-isopropoxybenzoic acid (also known as 5-Amino-2-(propan-2-yloxy)benzoic acid) is a compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H15N1O3

- Molecular Weight : 209.25 g/mol

The presence of an amino group and an isopropoxy group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways. Similar compounds have been shown to modulate cyclooxygenase (COX) activity, thereby reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid can exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways critical for bacterial survival .

- Cytotoxic Effects : Research indicates that certain benzoic acid derivatives can induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways .

Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 32 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate moderate antibacterial activity, particularly against E. coli and S. aureus, which are common pathogens associated with nosocomial infections .

Cytotoxicity Assays

The cytotoxic effects of this compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained were:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These findings suggest that the compound has potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action and efficacy in vivo .

Case Studies

Case Study 1: Antibacterial Activity

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of various benzoic acid derivatives, including this compound, against resistant strains of bacteria. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential role in cancer therapy .

Eigenschaften

IUPAC Name |

5-amino-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPQEYNZJWXJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581370 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920739-83-9 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.